REACTION_SMILES
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[C:16](=[O:17])([O-:18])[OH:19].[CH2:21]([Cl:22])[Cl:23].[NH2:6][c:7]1[n:8][n:9]2[c:10]([cH:15]1)[CH2:11][CH2:12][CH2:13][CH2:14]2.[Na+:20].[S:1]([Cl:2])(=[O:3])([Cl:4])=[O:5]>>[Cl:4][c:15]1[c:7]([NH2:6])[n:8][n:9]2[c:10]1[CH2:11][CH2:12][CH2:13][CH2:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc2n(n1)CCCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Type
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product
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Smiles
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Nc1nn2c(c1Cl)CCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |